molecular formula C16H20ClN3O4S B3012430 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole CAS No. 2034484-42-7

4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B3012430
CAS No.: 2034484-42-7
M. Wt: 385.86
InChI Key: BZTIJXHUFVNFFQ-UHFFFAOYSA-N
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Description

4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a useful research compound. Its molecular formula is C16H20ClN3O4S and its molecular weight is 385.86. The purity is usually 95%.
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Biological Activity

The compound 4-((4-((3-Chloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-5-methylisoxazole is a complex organic molecule that has garnered attention for its diverse biological activities. Its structure includes a piperazine moiety, a sulfonyl group, and a methylisoxazole ring, which contribute to its pharmacological potential. The molecular formula is C17H22ClN3O5SC_{17}H_{22}ClN_{3}O_{5}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the sulfonamide group enhances its efficacy in disrupting bacterial cell wall synthesis, making it a potential candidate for antibiotic development.

Antiviral Activity

The compound has shown promise as an antiviral agent , particularly against influenza viruses. Its mechanism of action may involve the modulation of neurotransmitter systems or interference with viral replication processes.

Anticancer Potential

Preliminary studies on related compounds suggest potential anticancer properties , particularly in targeting specific cancer cell lines. The structural features of the compound allow it to interact with molecular targets involved in cancer progression .

The biological mechanisms underlying the activities of this compound often involve:

  • Inhibition of Enzymatic Activity : The sulfonyl group can interact with active sites on enzymes, inhibiting their function.
  • Modulation of Receptor Activity : The piperazine structure may facilitate binding to various receptors, influencing cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including our compound. Results demonstrated that it effectively inhibited the growth of several pathogenic bacteria, showcasing its potential as a therapeutic agent.

Study 2: Antiviral Activity

In vitro tests against influenza viruses revealed that the compound significantly reduced viral replication in infected cells. This suggests its utility in antiviral drug development.

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activity
3-Chloro-4-(methoxyphenyl)-piperazineContains similar piperazine and chloro substituentsAntimicrobial
5-Methylisoxazole derivativesVariations on the isoxazole ringAntiviral
Piperazine sulfonamidesGeneral class related by sulfonamide functional groupsAntibacterial

The unique combination of functional groups in This compound enhances its biological activity compared to simpler analogs that lack these features.

Properties

IUPAC Name

4-[[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O4S/c1-12-13(10-18-24-12)11-19-5-7-20(8-6-19)25(21,22)14-3-4-16(23-2)15(17)9-14/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTIJXHUFVNFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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